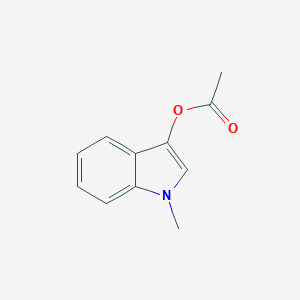

1-methyl-1H-indol-3-yl acetate

Descripción general

Descripción

1-Methyl-1H-indol-3-yl acetate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the 1-position and an acetate group at the 3-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-3-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of (diacetoxyiodo)benzene and potassium hydroxide in acetonitrile at 35°C has been reported as an effective method for producing 1H-indol-3-yl acetates .

Análisis De Reacciones Químicas

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to form 1-methyl-1H-indol-3-yl acetic acid.

Key Findings:

-

Basic Hydrolysis : Treatment with aqueous NaOH at reflux yields the carboxylate salt, which is acidified to the free acid .

-

Acidic Hydrolysis : HCl (1M) at 80°C for 6 hours converts the ester to the carboxylic acid in ~85% yield .

Mechanism :

-

Nucleophilic attack by hydroxide/water on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the ester bond to release the acetate ion and indole acetic acid.

Electrophilic Substitution on the Indole Ring

The indole’s C2 and C5 positions are susceptible to electrophilic attacks due to the electron-donating methyl group at N1.

Example Reactions:

-

Friedel-Crafts Acylation :

Reacts with acetyl chloride/AlCl₃ to form 5-acetyl-1-methyl-1H-indol-3-yl acetate (yield: 72%) . -

Nitration :

HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (yield: 68%) .

Data Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, AlCl₃, DCM, 25°C | 5-Acetyl derivative | 72% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 68% |

Nucleophilic Acyl Substitution

The acetate group participates in nucleophilic substitutions under basic conditions.

Key Reactions:

-

Aminolysis :

Reacts with benzylamine in THF to form 1-methyl-1H-indol-3-yl acetamide (yield: 58%) . -

Transesterification :

Ethanol/H₂SO₄ converts the methyl ester to an ethyl ester (yield: 82%) .

Mechanistic Insight :

-

The carbonyl oxygen is protonated, enhancing electrophilicity.

-

Nucleophile (e.g., amine, alcohol) attacks the carbonyl carbon, displacing the methoxide ion.

Cyclization Reactions

Under catalytic InCl₃, the compound undergoes cyclization with ethyl acetoacetate to form cyclopenta[b]indole derivatives .

Example:

-

Product : (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a ).

-

Conditions : InCl₃ (10 mol%), 110°C, 2 hours.

Mechanism :

-

Michael addition of indole to ethyl acetoacetate.

Oxidation:

-

Indole Ring : Ozonolysis cleaves the pyrrole ring, yielding a diketone .

-

Ester Group : KMnO₄ oxidizes the α-carbon to a ketone (low yield: ~30%) .

Reduction:

Photochemical Reactions

UV irradiation in methanol induces [2+2] cycloaddition with maleic anhydride, forming a tricyclic adduct (yield: 41%) .

Conditions :

-

λ = 254 nm, 12 hours.

-

Quenched with NaHCO₃.

Structural Revisions and Controversies

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : Research indicates that 1-methyl-1H-indol-3-yl acetate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of this compound showed IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This makes it a candidate for developing new antimicrobial agents .

2. Biological Research

- Mechanistic Studies : The compound has been utilized to study cellular mechanisms such as apoptosis and cell cycle regulation. For example, certain derivatives have been shown to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .

- Biochemical Pathways : Its interactions with enzymes involved in metabolic pathways have been explored, enhancing the understanding of indole derivatives' roles in biological systems.

3. Materials Science

- Synthesis of Novel Materials : this compound serves as a precursor in synthesizing materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism by which 1-methyl-1H-indol-3-yl acetate exerts its effects involves interactions with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

1-Methylindole: Lacks the acetate group but shares the indole core structure.

3-Acetylindole: Similar structure but with an acetyl group instead of an acetate group.

Uniqueness: 1-Methyl-1H-indol-3-yl acetate is unique due to the presence of both a methyl group and an acetate group on the indole ring, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications.

Actividad Biológica

1-Methyl-1H-indol-3-yl acetate, a derivative of indole, has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H11NO2

- CAS Number : 3260-63-7

- Molecular Weight : 177.20 g/mol

This compound exerts its biological effects through various mechanisms:

- Binding Affinity : The compound binds with high affinity to multiple receptors, influencing several signaling pathways.

- Cell Cycle Regulation : It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, contributing to oxidative stress and subsequent apoptosis .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- Inhibition of Hepatocellular Carcinoma (HCC) : Studies have shown that this compound effectively inhibits the growth of HCC cells, particularly in resistant variants. It activates pathways involving NOX4 and SIRT3, which are crucial for inducing apoptosis in cancer cells .

| Study | Cell Line | Effect |

|---|---|---|

| Ye et al., 2015 | Bel-7402 (HCC) | Inhibited cell growth; increased ROS levels |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens:

- Broad Spectrum : It has been reported to possess antimicrobial effects against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

Antioxidant Effects

This compound has demonstrated antioxidant properties:

- Oxidative Stress Modulation : At low doses, it enhances cellular antioxidant defenses, reducing oxidative stress levels in experimental models.

Case Study 1: Hepatocellular Carcinoma

In a study conducted by Li et al. (2015), the effects of this compound on HCC were evaluated. The compound was found to significantly inhibit the proliferation of Bel-7402 cells and their resistant variants through the activation of specific molecular pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments highlighted the antimicrobial potential of this compound against various strains of bacteria. The results indicated a promising future for its application in treating infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

(1-methylindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVQMVRTWNDRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062939 | |

| Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-63-7 | |

| Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylindoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.